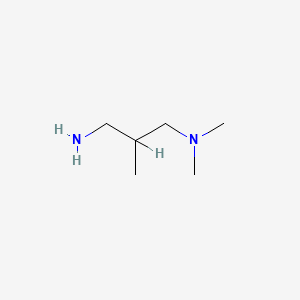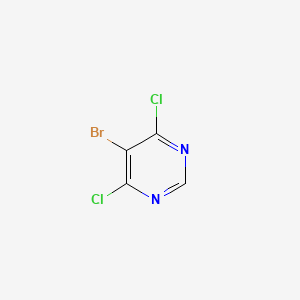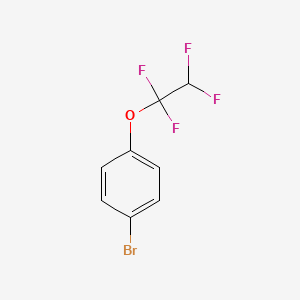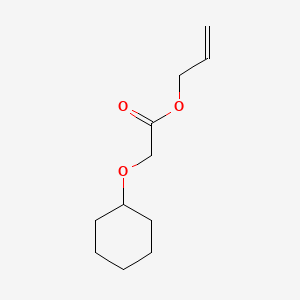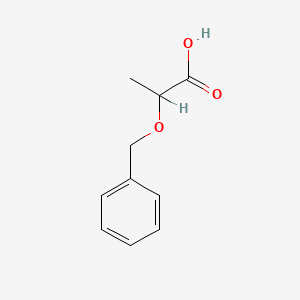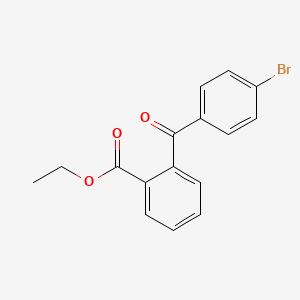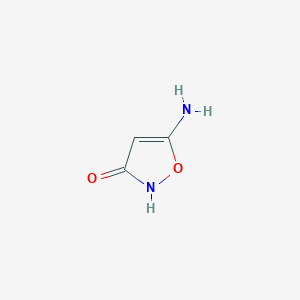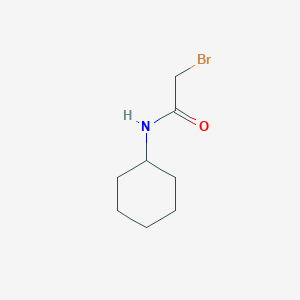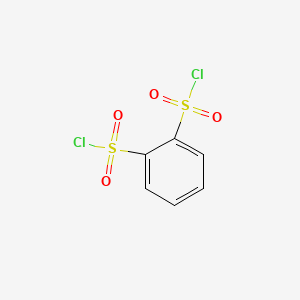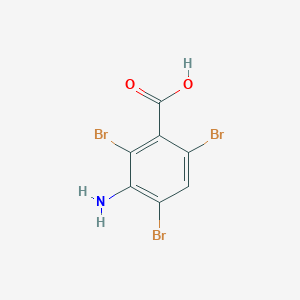
3-(溴甲基)-1-甲基喹喔啉-2(1H)-酮
描述
Synthesis Analysis
The synthesis of quinoxaline derivatives, including 3-(bromomethyl)-1-methylquinoxalin-2(1h)-one, typically involves the condensation of 1,2-diamines with 1,2-dicarbonyl compounds or their derivatives. A noteworthy synthesis approach is demonstrated by Mamedov et al. (2005), who developed an effective procedure for synthesizing 3-ethylquinoxalin-2(1H)-one, which can be further functionalized into various derivatives, including the bromoacetyl and α-bromoethyl groups, showcasing a versatile pathway for producing bromomethylated quinoxalines (Mamedov, Kalinin, Gubaidullin, Isaikina, & Litvinov, 2005).
Molecular Structure Analysis
The molecular structure of quinoxaline derivatives is characterized by a bicyclic system consisting of a benzene ring fused to a pyrazine ring. This structure contributes to the compound's stability and reactivity, particularly the electrophilic bromomethyl group, which plays a crucial role in subsequent chemical reactions. The structure of analogous compounds, such as 2-bromo-3-(n-alkylamino)-1,4-napthoquinone derivatives synthesized and characterized by Salunke-Gawali et al. (2014), provides insight into the molecular arrangement and electronic properties of bromomethylated quinoxalines (Salunke-Gawali, Pawar, Nikalje, Patil, Weyhermüller, Puranik, & Konkimalla, 2014).
Chemical Reactions and Properties
The bromomethyl group in 3-(bromomethyl)-1-methylquinoxalin-2(1h)-one is highly reactive, enabling a range of chemical transformations. These include nucleophilic substitution reactions, where the bromomethyl group can be replaced by various nucleophiles, leading to a wide array of functionalized derivatives. This reactivity pattern is evidenced by Bruneau et al. (2014), who explored the Pd/Cu-catalyzed C-H heteroarylation of 3-bromoquinolin-2(1H)-ones, demonstrating the compound's versatility in forming heteroaryl derivatives through metal-catalyzed cross-coupling reactions (Bruneau, Brion, Messaoudi, & Alami, 2014).
Physical Properties Analysis
The physical properties of 3-(bromomethyl)-1-methylquinoxalin-2(1h)-one, such as melting point, boiling point, and solubility, are influenced by its molecular structure. The presence of the bromomethyl group increases the compound's polarity, affecting its solubility in organic solvents and water. These properties are crucial for its application in organic synthesis, where solubility and reactivity need to be finely balanced for optimal reaction conditions.
Chemical Properties Analysis
Chemically, 3-(bromomethyl)-1-methylquinoxalin-2(1h)-one exhibits typical reactions of halomethylated compounds and quinoxalines. It participates in nucleophilic substitution reactions, Grignard reactions, and can act as an electrophile in coupling reactions. Its chemical behavior is similar to that described by Piltan et al. (2015), who demonstrated the one-pot synthesis of quinoxaline derivatives, highlighting the compound's role as a versatile building block in organic synthesis (Piltan, Zarei, Saydi, & Kalantari, 2015).
科学研究应用
合成3-(溴甲基)-5-甲基吡啶盐酸盐
3-(溴甲基)-1-甲基喹喔啉-2(1H)-酮的研究应用之一涉及其在合成3-(溴甲基)-5-甲基吡啶盐酸盐中的应用。这种化合物是鲁帕他定的关键中间体,鲁帕他定是一种选择性组胺H1受体和血小板活化因子拮抗剂,用于治疗组胺介导的疾病。合成过程涉及多个步骤,包括用盐酸和四氢呋喃/乙醇处理化合物,然后超声处理和过滤以获得最终产物。
喹唑啉酮衍生物的合成
这种化学品的另一个重要应用是在喹唑啉酮衍生物的合成中。这些化合物已通过各种方法制备,包括用蒽酸酯与胍缩合,直接用醛和蒽酰胺缩合,以及在喹唑啉酮合成中使用维尔斯迈尔试剂。这些方法导致不同的喹唑啉酮衍生物的形成,这些化合物由于其生物学性质在制药和农药行业中具有重要意义。
在2,3-二取代-4(3H)-喹唑啉合成中的应用
该化合物还用于合成2,3-二取代-4(3H)-喹唑啉。这涉及通过苯并噁唑酮形成2,3-二取代喹唑啉酮。苯并噁唑酮在这一过程中是常见的中间体,合成涉及蒽酸衍生物的酰胺化,然后与芳香族或杂环胺等氮亲核试剂缩合。
在3-取代-4(3H)-喹唑啉合成中的作用
在有机合成领域,3-(溴甲基)-1-甲基喹喔啉-2(1H)-酮用于合成3-取代-4(3H)-喹唑啉。这个过程涉及通过用维尔斯迈尔试剂处理5-取代-2-氨基苯甲酸衍生物以产生相应的酸氯化物,从而制备3-取代-4(3H)-喹唑啉酮衍生物。添加的胺与这些酸氯化物反应,导致环化并形成所需的喹唑啉酮衍生物。
开放获取出版和研究传播
IntechOpen是开放获取科学研究领域的知名出版商,强调使这类研究免费提供的重要性。这种方法促进了无障碍的发现和科学进步,使全世界的研究人员能够访问和利用涉及3-(溴甲基)-1-甲基喹喔啉-2(1H)-酮等研究。信息的民主化在推动科学知识和应用方面发挥着重要作用。
属性
IUPAC Name |
3-(bromomethyl)-1-methylquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O/c1-13-9-5-3-2-4-7(9)12-8(6-11)10(13)14/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UADIEAODWPWLFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C(C1=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933874 | |
| Record name | 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)-1-methylquinoxalin-2(1h)-one | |
CAS RN |
1501-41-3 | |
| Record name | NSC75193 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75193 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(Bromomethyl)-1-methylquinoxalin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50933874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


